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Compound of Interest

Compound Name: CH 275

Cat. No.: B1496293 Get Quote

This technical guide provides an in-depth overview of the binding affinity of the synthetic

peptide analog CH 275 for the somatostatin receptor subtype 1 (sst1). Designed for

researchers, scientists, and drug development professionals, this document details the

quantitative binding data, experimental methodologies, and associated signaling pathways.

Core Concepts
Somatostatin receptors (SSTRs) are a family of G-protein coupled receptors (GPCRs) that are

activated by the peptide hormone somatostatin.[1] There are five subtypes of SSTRs,

designated sst1 through sst5. These receptors are involved in a wide range of physiological

processes, including the regulation of hormone secretion, cell proliferation, and

neurotransmission. CH 275 is a synthetic analog of somatostatin that exhibits a preferential

binding affinity for the sst1 receptor, making it a valuable tool for studying the specific functions

of this receptor subtype.[2]

Quantitative Binding Affinity of CH 275
The binding affinity of CH 275 for the human sst1 receptor has been quantified, demonstrating

its potency and selectivity. The data presented below is crucial for understanding the

pharmacological profile of this compound.
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Compound Receptor Subtype Ki (nM) IC50 (nM)

CH 275 sst1 52 30.9

CH 275 sst2 - >10,000

CH 275 sst3 - 345

CH 275 sst4 - >1,000

CH 275 sst5 - >10,000

Ki (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki

value indicates a higher binding affinity. IC50 (Half-maximal Inhibitory Concentration) is a

measure of the concentration of a ligand that is required to inhibit 50% of the specific binding of

a radioligand.

Experimental Protocols
The determination of the binding affinity of CH 275 for the sst1 receptor is typically achieved

through competitive radioligand binding assays. The following protocol provides a

representative methodology.

Radioligand Binding Assay for sst1 Receptor
1. Cell Culture and Membrane Preparation:

Chinese Hamster Ovary (CHO-K1) cells, stably transfected with a plasmid encoding the

human sst1 receptor, are cultured under standard conditions.

Cell membranes are prepared using standard techniques in a modified HEPES buffer (pH

7.4). The protein concentration of the membrane preparation is determined using a suitable

protein assay.

2. Competitive Binding Assay:

A fixed amount of the cell membrane preparation (e.g., 1 µg of protein) is incubated in a

multi-well plate.
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A constant concentration of a radiolabeled ligand that binds to the sst1 receptor, such as

[¹²⁵I]Somatostatin-14 (e.g., 0.1 nM), is added to each well.

Increasing concentrations of the unlabeled competitor ligand, CH 275, are added to the wells

to displace the binding of the radioligand.

To determine non-specific binding, a high concentration of a non-radiolabeled, high-affinity

ligand for the sst1 receptor (e.g., 1 µM Somatostatin-14) is added to a set of control wells.

The incubation is carried out for a defined period (e.g., 120 minutes) at a specific

temperature (e.g., 25°C) to allow the binding to reach equilibrium.

3. Separation and Detection:

Following incubation, the bound and free radioligand are separated by rapid vacuum filtration

through glass fiber filters.

The filters are washed multiple times with ice-cold buffer to remove any unbound radioligand.

The radioactivity retained on the filters, which represents the bound radioligand, is quantified

using a scintillation counter.

4. Data Analysis:

The data is analyzed using non-linear regression to determine the IC50 value of CH 275.

The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation,

which also takes into account the concentration and Kd (dissociation constant) of the

radioligand.

Visualizations
sst1 Receptor Signaling Pathway
The sst1 receptor is a G-protein coupled receptor that primarily signals through the Gαi subunit.

This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic

AMP (cAMP) levels. Additionally, sst1 activation can lead to the stimulation of phosphotyrosine

phosphatase and the Na+/H+ exchanger.
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Caption: sst1 receptor signaling cascade.
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Experimental Workflow for Binding Affinity
Determination
The following diagram illustrates the key steps involved in a competitive radioligand binding

assay to determine the binding affinity of CH 275 for the sst1 receptor.
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Caption: Radioligand binding assay workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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